Azocarmine G
Description
Properties
IUPAC Name |
3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQLVPJVXFOQEV-NGOCYOHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red crystals in methanol; bright red powder; deep red color in water; [HSDB] | |
| Record name | Carmine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1390-65-4 | |
| Record name | Carmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Raw Material Preparation
The extraction of carminic acid begins with the collection and processing of female cochineal insects, which accumulate the pigment in their bodies. Following the Peruvian Technical Standard (NTP 011.205:1977), the insects are cleaned, dried, and ground into a fine powder with granulometries ranging from 106 to 425 μm. Particle size reduction enhances solvent accessibility during subsequent extraction steps.
Solvent Extraction and Crystallization
The powdered cochineal is subjected to hot aqueous extraction, typically at temperatures between 70°C and 90°C, to solubilize carminic acid. A modified crystallization method by Gibaja-Montes involves adjusting pH and temperature to precipitate the pigment. For instance, at 90°C and a granulometry of 106 μm, yields increase due to improved mass transfer rates. Post-extraction, UV-Vis spectrophotometry at 494 nm quantifies carminic acid concentration using Marmion’s formula.
Table 1: Extraction Yields Under Varied Conditions
| Temperature (°C) | Granulometry (μm) | Yield (%) |
|---|---|---|
| 70 | 425 | 18.2 |
| 70 | 106 | 22.5 |
| 90 | 425 | 24.8 |
| 90 | 106 | 28.6 |
Chemical Synthesis of Carminic Acid
Early Synthetic Routes
The first total synthesis of carminic acid, reported in 1998, involved a multi-step sequence starting from 2-chloronaphthazarin. Key steps included:
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Diels-Alder Addition : Reaction with 3-alkoxycarbonyl-2,4-bis(trimethylsiloxy)penta-2,4-dienes to form alkyl 6-deoxykermesates.
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Methylation and Reductive Methylation : Conversion to pentamethoxy intermediates.
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C-Glycosylation : Attachment of a tetra-O-benzyl-β-D-glucopyranosyl group at the 7-position using 2,3,4,6-tetra-O-benzyl-1-trifluoroacetyl-α-D-glucopyranose.
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Oxidation and Deprotection : Sequential oxidation to introduce quinone moieties and acidic hydrolysis to remove protecting groups, yielding carminic acid.
Refined Synthetic Approaches
A 2022 synthesis streamlined the process by direct C-glucosylation of ethyl 3,5,8,9,10-pentamethoxy-1-methylanthracene-2-carboxylate, bypassing intermediate isolation steps. This method achieved a 34% overall yield, compared to 12% in earlier routes, by optimizing reaction conditions and reducing side reactions.
Table 2: Comparison of Synthetic Methods
| Parameter | 1998 Method | 2022 Method |
|---|---|---|
| Starting Material | 2-Chloronaphthazarin | Ethyl pentamethoxy ester |
| Key Step | Diels-Alder | Direct C-glucosylation |
| Overall Yield | 12% | 34% |
| Number of Steps | 15 | 9 |
Purification and Formation of Carminic Acid Lake
Lake Preparation Fundamentals
Carminic acid lake, a calcium-aluminum complex, enhances pigment stability and solubility. Industrial methods prioritize eliminating insect proteins to prevent allergenic residues. A critical advancement involves sequential addition of aluminum and calcium salts to avoid calcium carminate formation, which manifests as undesirable black spots.
Optimized Lake Synthesis Protocol
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Protein Removal : Treating carminic acid solutions with adsorption or ion-exchange resins removes Dactylopius coccus proteins, ensuring compliance with purity standards.
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Salt Addition : Introducing aluminum sulfate (1–20 g Al/L) followed by calcium acetate (1–20 g Ca/L) at 92–97°C for 30–60 minutes prevents premature complexation.
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pH Adjustment : Maintaining pH between 4.5 and 5.5 during salt addition maximizes lake yield (70–98%) and minimizes impurities.
Table 3: Lake Preparation Parameters and Outcomes
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Temperature | 92–97°C | 85% lake yield |
| pH | 4.5–5.5 | Minimal black spots |
| Reaction Time | 30–60 minutes | 70–98% conversion efficiency |
Analytical Techniques and Quality Control
Spectrophotometric Quantification
UV-Vis spectroscopy at 494 nm remains the gold standard for carminic acid quantification, with molar extinction coefficients calibrated against reference standards.
Protein Contamination Assessment
SDS-PAGE analysis detects residual insect proteins, ensuring compliance with regulatory limits (e.g., <0.1% w/w). Modern high-performance liquid chromatography (HPLC) methods further resolve carminic acid isomers and degradation products.
Comparative Analysis of Preparation Methods
Extraction vs. Synthesis
Chemical Reactions Analysis
Key Steps in Patent US5424421A :
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Friedel-Crafts Reaction : Synthesis of 2-chloronaphthazarin from 2-chloromaleic anhydride and hydroquinone.
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Diels-Alder Cycloaddition : Reaction with bis-trimethylsilyl-diene to form alkyl 6-deoxykermesates.
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Oxidation and Deprotection : Jones reagent oxidizes intermediates, followed by debenzylation and saponification.
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Glycosylation : C-Glucosylation using Thiele acetylation and hydrolysis.
Yield : Synthetic carminic acid matched natural product spectra but lacked industrial scalability due to low efficiency .
pH-Dependent Chromatic Behavior
Carminic acid’s color varies with pH due to protonation/deprotonation of five acidic groups (pKa values: 2.3, 5.5, 8.0, 10.5, 12.5) :
| pH Range | Color | Dominant Form |
|---|---|---|
| <4 | Orange | Fully protonated (COOH and hydroxyls) |
| 4–7 | Red | Partially deprotonated (carboxylate) |
| 8–10 | Violet | Deprotonated hydroxyls (phenolate ions) |
| >10 | Purple | Fully deprotonated |
Stabilization : Complexation with Al³⁺/Ca²⁺ forms carmine (CAS 1343-78-8), a chelate stable across pH 4–10 .
Reactivity and Functionalization
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Oxidation : Reacts with KMnO₄ in acidic conditions, enabling chemiluminescence detection of cloxacillin (LOD: 5.8 μg/L) .
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Photodegradation : Sunlight exposure generates anthracene-9,10-dione and smaller quinones, reducing dye efficacy in beverages .
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Crosslinking : Conjugated to amino-functionalized silica nanoparticles via EDC/NHS coupling, enhancing antioxidant capacity in emulsions .
Scientific Research Applications
Food Industry
Natural Colorant
Carminic acid is primarily used as a natural colorant in food products. It is designated as E120 in the European Union and is commonly found in beverages, dairy products, and confectionery items. Its ability to provide a vibrant red hue makes it a popular choice among manufacturers seeking natural alternatives to synthetic dyes .
Health Safety Evaluations
Research conducted by the European Food Safety Authority (EFSA) has concluded that carminic acid is not genotoxic and poses no significant health risks when consumed within established limits . However, some individuals may experience allergic reactions, as documented in case studies involving patients who developed respiratory issues after exposure to carmine-containing products .
Cosmetic Applications
Carminic acid is widely utilized in cosmetics for its coloring properties. It is incorporated into products such as lipsticks, blushes, and skin creams. The safety of carminic acid in cosmetics has been affirmed by various regulatory bodies, although there are reports of allergic reactions among certain individuals exposed to carmine .
Pharmaceutical Uses
Potential Therapeutic Benefits
Recent studies have highlighted the potential of carminic acid in medical applications. For instance, research indicates that carminic acid supplementation may protect against metabolic disorders and renal injury caused by high fructose intake. Carminic acid was shown to reduce inflammation and oxidative stress in kidney tissues through the activation of the Nrf-2 signaling pathway . This positions carminic acid as a promising candidate for therapeutic strategies targeting chronic kidney diseases.
Allergic Reactions
On the flip side, there have been documented cases of anaphylaxis linked to carminic acid exposure. These cases underscore the importance of monitoring allergic responses in patients who may be sensitive to this compound .
Environmental Applications
Carminic acid has also been studied for its environmental impact and potential as a pollutant from industrial processes. Research indicates that photocatalytic degradation methods can effectively decompose carminic acid under various conditions, which is crucial for mitigating its environmental footprint .
Innovative Production Methods
Recent advancements in synthetic biology have opened new avenues for producing carminic acid without relying on cochineal insects. Researchers have engineered microbial systems capable of synthesizing carminic acid from renewable biomass sources. This method not only addresses ethical concerns regarding animal-derived products but also enhances production efficiency .
Summary Table of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Food Industry | Natural colorant (E120) | Safe for consumption within limits; potential allergen |
| Cosmetics | Used for coloring products | Documented allergic reactions; generally safe |
| Pharmaceuticals | Potential therapeutic effects | Protects against metabolic disorders; reduces kidney inflammation |
| Environmental Science | Photocatalytic degradation | Effective methods for reducing environmental impact |
| Innovative Production | Microbial synthesis | Sustainable production alternatives being developed |
Mechanism of Action
The mechanism by which C.I. Natural Red 4 exerts its effects involves its interaction with various molecular targets. The dye binds to proteins and other biomolecules, altering their structure and function. This binding can lead to changes in cellular processes, such as enzyme activity and gene expression. The exact pathways involved depend on the specific application and the environment in which the dye is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Carminic acid belongs to the anthraquinone family, sharing structural motifs with compounds like alizarin and its isomers (DCIV, DCVII). Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Carminic Acid with Analogues
Key Findings:
Isomers (DCIV, DCVII): Carminic acid shares its molecular formula with DCIV and DCVII but differs in hydroxyl group positions, leading to distinct chromatographic retention times (10.8–12.5 min) .
Alizarin: Both are anthraquinones, but alizarin lacks the glucosyl and carboxylic acid groups, reducing its water solubility. This limits its use in aqueous formulations (e.g., beverages) compared to carminic acid . Alizarin’s simpler structure facilitates metal complexation (e.g., with aluminum), but carminic acid forms more stable complexes due to additional hydroxyl and carboxylate groups .
Synthetic Azo Dyes (e.g., Allura Red AC) :
- Synthetic dyes lack the natural origin and complex stereochemistry of carminic acid, making them less desirable in "clean-label" products. However, they offer cost advantages and higher pH stability .
Functional Group Impact: The glucosyl group in carminic acid enhances solubility in polar solvents, whereas non-glycosylated anthraquinones (e.g., emodin) are lipid-soluble, affecting their bioavailability and industrial applications . Carminic acid’s carboxylate group enables pH-dependent color shifts (red in acidic, purple in alkaline conditions), a property exploited in sensors for antioxidants and metal ions .
Table 2: Industrial and Analytical Properties
| Property | Carminic Acid | Alizarin | Synthetic Dyes (Allura Red) |
|---|---|---|---|
| Natural Origin | Yes | Yes (plant-based) | No |
| pH Sensitivity | High (color shift) | Moderate | Low |
| Metal Chelation | Strong (Al³⁺, Ca²⁺) | Moderate (Al³⁺) | None |
| Regulatory Status | Approved (FDA, EFSA) | Restricted | Approved with limitations |
Research Implications
- Biosynthetic Advances: Heterologous production of carminic acid in Escherichia coli and Aspergillus nidulans highlights its metabolic complexity compared to simpler anthraquinones like DCII .
- Analytical Challenges : LC-MS/MS differentiation of carminic acid from isomers requires high-resolution fragmentation patterns, as retention times alone are insufficient .
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for quantifying carminic acid in biological matrices, and how can cross-reactivity with structurally similar compounds be mitigated?
- Methodological Answer: Use high-performance liquid chromatography (HPLC) with diode-array detection (DAD) for quantification, coupled with mass spectrometry (MS) to confirm specificity. Validate methods via spike-and-recovery experiments in representative matrices (e.g., plant extracts, cell cultures). Cross-reactivity can be minimized using gradient elution protocols and spectral deconvolution .
Q. How does solvent polarity influence the extraction efficiency of carminic acid from cochineal-derived sources?
- Methodological Answer: Conduct a solvent optimization study using a factorial design (e.g., ethanol/water ratios, acidified methanol). Measure extraction yields via UV-Vis spectroscopy at λmax ~494 nm. Include a stability assessment to account for solvent-induced degradation .
Q. What are the primary factors affecting carminic acid’s photostability in aqueous solutions, and how can these be modeled experimentally?
- Methodological Answer: Exclude oxygen by purging solutions with nitrogen and test under controlled light conditions (e.g., UV-A/visible light). Use actinometry to quantify light exposure and kinetic modeling (e.g., zero-/first-order decay) to predict degradation pathways .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C) clarify the biosynthetic pathway of carminic acid in Dactylopius coccus?
- Methodological Answer: Administer ¹³C-labeled glucose precursors to insects and track incorporation via NMR and LC-MS. Compare isotopic patterns with hypothesized intermediates (e.g., flavokermesic acid). Use gene knockout models to validate enzymatic steps .
Q. What molecular interactions drive carminic acid’s inhibition of biofilm formation in Gram-negative bacteria, and how can these be quantified?
- Methodological Answer: Employ surface plasmon resonance (SPR) to measure binding affinity to bacterial proteins (e.g., quorum-sensing receptors). Pair with confocal microscopy to visualize biofilm disruption. Validate via mutant strains lacking target receptors .
Q. How do conflicting reports on carminic acid’s antioxidant efficacy in vivo arise, and what experimental controls resolve these discrepancies?
- Methodological Answer: Standardize in vivo models (e.g., zebrafish oxidative stress assays) with controlled dietary intake and genetic backgrounds. Use tandem antioxidant assays (ORAC, DPPH) to correlate in vitro and in vivo results. Account for metabolite interconversion via pharmacokinetic profiling .
Q. What advanced computational models (e.g., DFT, MD simulations) predict carminic acid’s binding affinity to human serum albumin, and how do these align with experimental data?
- Methodological Answer: Perform density functional theory (DFT) to calculate binding energies of key functional groups (anthraquinone core, glucoside). Validate via fluorescence quenching assays and circular dichroism. Use molecular dynamics (MD) to simulate conformational changes .
Methodological Best Practices
- Experimental Reproducibility: Document synthesis protocols with step-by-step reaction conditions (e.g., temperature, pH) and raw spectral data in supplementary materials .
- Data Validation: Apply Grubbs’ test to identify outliers in triplicate measurements. Use Cohen’s κ for inter-rater reliability in qualitative assessments (e.g., histological staining efficacy) .
- Literature Review: Prioritize primary sources indexed in SciFinder or PubMed, avoiding non-peer-reviewed platforms (e.g., ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
